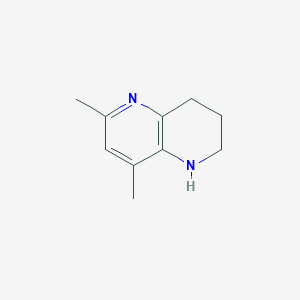

6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Description

6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a partially saturated bicyclic heterocycle containing two nitrogen atoms in the 1,5-positions of the naphthyridine scaffold. The methyl substituents at positions 6 and 8 contribute to its steric and electronic properties, distinguishing it from unsubstituted and other substituted derivatives. This compound is synthesized via mechanochemical or catalytic methods (e.g., Povarov reactions) and serves as a precursor for bioactive molecules .

Properties

IUPAC Name |

6,8-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-6-8(2)12-9-4-3-5-11-10(7)9/h6,11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRDQLXQFFVCHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-ethyl-N-methyl-β-aminopropionitrile, which undergoes catalytic hydrogenation to form N-ethyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired naphthyridine compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can yield tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of tetrahydro-naphthyridine compounds exhibit antimicrobial properties. A study focused on synthesizing a library of compounds based on tetrahydro-naphthyridine scaffolds showed promising results against various bacterial strains. The screening identified lead compounds with significant activity against tuberculosis .

Case Study : In a library synthesis involving 5,6,7,8-tetrahydro-1,6-naphthyridines, three lead compounds were found to possess antituberculosis activity. This suggests that 6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine and its analogues can be explored for developing new antimicrobial agents .

Material Science Applications

2. Polymer Chemistry

The compound's structural characteristics make it suitable for applications in polymer science. Its ability to act as a building block in the synthesis of functionalized polymers can lead to materials with enhanced properties.

Data Table: Polymerization Potential

| Compound | Application | Properties |

|---|---|---|

| This compound | Polymer synthesis | Enhances thermal stability |

| Analogues | Coatings | Improves adhesion and durability |

Biological Research Applications

3. Enzyme Inhibition Studies

Tetrahydro-naphthyridine derivatives have been investigated for their potential as enzyme inhibitors. The structural features of this compound allow it to interact with various biological targets.

Case Study : Research into enzyme inhibitors has shown that modifications in the naphthyridine structure can significantly affect binding affinity and specificity. This opens avenues for developing selective inhibitors for therapeutic purposes .

Toxicological Studies

Although primarily used for research purposes and not approved for human consumption or as pharmaceuticals , understanding the toxicological profile of this compound is essential for its application in various fields.

4. Skin Sensitization Testing

Recent advancements in alternative testing methods have utilized compounds like this compound to assess skin sensitization potential through reduced local lymph node assays (rLLNA). These studies aim to minimize animal testing while ensuring safety standards are met .

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Substitution Variations

Key Observations :

Key Observations :

- Mechanochemical synthesis (e.g., ball milling) significantly reduces reaction time (1–2 h vs. 24 h) and improves yields (80–85%) for substituted naphthyridines compared to conventional methods .

- Catalytic hydrogenation of naphthyridines offers near-quantitative yields but requires longer reaction times and pressurized H₂ .

Physical and Spectroscopic Properties

| Property | 1,2,3,4-Tetrahydro-1,5-naphthyridine | 6,8-Dimethyl Derivative* | Tetrahydroquinoline |

|---|---|---|---|

| Molecular Weight (g/mol) | 134.18 | 162.24 | 133.19 |

| Density (g/cm³) | 1.068 | ~1.10 (estimated) | 1.02–1.05 |

| Boiling Point (°C) | 265.3 | ~280 (estimated) | 245–250 |

| logP | 1.58 | ~2.0 (estimated) | 1.70 |

| ¹H NMR (δ, ppm) | 1.5–2.8 (m, CH₂), 3.5–4.0 (m, NH) | Additional δ 2.2–2.4 (s, CH₃) | 1.5–2.5 (m, CH₂), 6.5–7.0 (Ar-H) |

*Estimated based on methyl group contributions.

Data Sources : .

Key Observations :

- ¹H NMR distinguishes substituted derivatives via methyl singlet peaks (δ 2.2–2.4) .

Biological Activity

6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its unique structure features fused pyridine rings with methyl substitutions at the 6 and 8 positions. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is . The structural characteristics contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 162.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against a variety of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

2. Anticancer Potential

The compound has been investigated for its anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.

3. Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against Class I PI3-kinase enzymes which are crucial in cancer signaling pathways .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various receptors and enzymes within biological systems:

- Enzyme Binding: The compound may bind to active sites on enzymes such as PI3K and inhibit their activity.

- Receptor Modulation: It might modulate receptor activity related to cell signaling pathways that control cell growth and apoptosis.

Case Studies

Several studies have highlighted the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several naphthyridine derivatives including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL.

Case Study 2: Anticancer Activity

In a study focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis as measured by flow cytometry .

Comparative Analysis

To better understand the unique properties of this compound compared to other naphthyridines:

Table 2: Comparison with Other Naphthyridines

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 6-Methoxy-1,naphthyridine | Moderate | Low | None |

| 6-Chloro-1,naphthyridine | High | Moderate | Yes |

| 6,8-Dimethyl-1,naphthyridine | High | High | Yes |

Q & A

Q. What are the established synthetic routes for 6,8-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine?

The compound can be synthesized via catalytic hydrogenation of 1,5-naphthyridine derivatives or cyclization of substituted amino alcohols. For example:

- Catalytic hydrogenation : Reduction of 1,5-naphthyridine with palladium on charcoal (Pd/C) in ethanol under hydrogen (1 atm) selectively yields 1,2,3,4-tetrahydro derivatives . Adjusting catalysts (e.g., PtO₂ in acidic conditions) may influence isomer ratios (cis/trans) .

- Cyclization of amino alcohols : Using iridium-based pre-catalysts, cyclic amino alcohols (e.g., piperidin-3-ol) can undergo dehydrogenation and ring closure to form tetrahydro-1,5-naphthyridine derivatives. Functional group tolerance includes aryl halides and alkyl chains .

- Key parameters : Catalyst activity (e.g., [2f] in ), solvent choice (ethanol or acidic media), and reaction time (hours to days) affect yields (up to 97%) .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR distinguish cis/trans isomers and methyl group positions. For example, tetrahydro-1,5-naphthyridines show characteristic signals for NH (δ ~3.2 ppm) and CH₂ groups (δ ~1.5–2.5 ppm) .

- Infrared (IR) Spectroscopy : Peaks at ~3225 cm⁻¹ (N-H stretch) and ~1579 cm⁻¹ (C=C/C=N vibrations) confirm ring saturation and substituents .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 148.209) validate the molecular formula .

- Ultraviolet (UV) Spectroscopy : Absorbance maxima (~260–280 nm) correlate with π→π* transitions in the naphthyridine core .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of 1,5-naphthyridine hydrogenation?

- Catalyst choice : Palladium (Pd/C) favors 1,2,3,4-tetrahydro products, while platinum oxide (PtO₂) promotes decahydro derivatives. For example, 1,5-naphthyridine with Pd/C yields 97% tetrahydro product, whereas PtO₂ produces a cis/trans decahydro mixture .

- Acidic vs. neutral media : Acidic conditions (e.g., H₂SO₄) stabilize intermediates, reducing side reactions. Neutral ethanol may favor partial saturation .

- Substituent effects : Methyl groups at positions 6 and 8 may sterically hinder hydrogenation at adjacent sites, directing reduction to specific rings. shows 1,7-naphthyridine forms mixed tetrahydro isomers (57% vs. 43%) due to competing ring saturation .

Q. How can researchers resolve contradictions in reported reduction product ratios?

- Analytical cross-validation : Combine NMR (for isomer identification) and ionization measurements (pKa) to distinguish structural variants. For example, cis/trans decahydro isomers exhibit distinct ¹H NMR splitting patterns .

- Reaction optimization : Adjust catalyst loading (e.g., 5% Pd/C vs. 10% PtO₂) or hydrogen pressure (1–3 atm) to control selectivity .

- Computational modeling : Density Functional Theory (DFT) can predict transition states and energy barriers for competing pathways, guiding experimental design .

Q. What role do methyl substituents play in modulating the compound’s reactivity and bioactivity?

- Steric effects : 6,8-Dimethyl groups may hinder nucleophilic attacks at the nitrogen-rich core, enhancing stability in acidic/basic conditions .

- Electronic effects : Methylation at positions 6 and 8 alters electron density, influencing binding to biological targets (e.g., enzyme active sites). Ethyl 2-methyl-tetrahydro-1,5-naphthyridine derivatives show enhanced pharmacological activity due to lipophilicity .

- Synthetic flexibility : Methyl groups enable further functionalization (e.g., bromination at position 6 for cross-coupling reactions) .

Methodological Considerations

Q. How to analyze purity and stability of this compound during storage?

- Chromatography : Use HPLC with a C18 column (UV detection at 260 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to monitor degradation .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C for similar tetrahydro-naphthyridines) .

- Storage recommendations : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation .

Q. What strategies improve yields in large-scale synthesis?

- Flow chemistry : Continuous hydrogenation reactors enhance mass transfer and reduce catalyst deactivation .

- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., from 30 hours to 1–2 hours) .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.